molecular formula C6H15N3O B7806914 2-(diethylamino)-N'-hydroxyethanimidamide

2-(diethylamino)-N'-hydroxyethanimidamide

Cat. No.: B7806914
M. Wt: 145.20 g/mol
InChI Key: HZXULNVBFPVHLU-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N’-hydroxyethanimidamide: is an organic compound with a complex structure that includes both an amino group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N’-hydroxyethanimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine and ethyl chloroformate.

    Reaction with Hydroxylamine: The key step involves the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-5°C, to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(diethylamino)-N’-hydroxyethanimidamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N’-hydroxyethanimidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amines.

Scientific Research Applications

2-(Diethylamino)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 2-(diethylamino)-N’-hydroxyethanimidamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It can interact with enzymes, altering their activity by binding to active sites or allosteric sites.

    Pathways Involved: The compound may influence metabolic pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-N’-hydroxyethanimidamide
  • 2-(Diethylamino)-N’-hydroxypropanimidamide

Uniqueness

2-(Diethylamino)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Conclusion

2-(Diethylamino)-N’-hydroxyethanimidamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and development, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(diethylamino)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXULNVBFPVHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401924
Record name 2-(diethylamino)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89599-94-0
Record name 2-(diethylamino)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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